molecular formula C10H10Fe B576731 Ferrocene-D10 CAS No. 12082-87-0

Ferrocene-D10

Cat. No.: B576731
CAS No.: 12082-87-0
M. Wt: 196.096
InChI Key: DFRHTHSZMBROSH-DQPUZLHUSA-N
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Description

Ferrocene-D10 is an organometallic compound with the molecular formula C10H10Fe . It is a deuterium-labeled variant of Ferrocene . The molecule consists of two cyclopentadienyl rings bound to a central iron atom .


Molecular Structure Analysis

This compound, like Ferrocene, consists of two cyclopentadienyl rings bound to a central iron atom . The molecule exhibits outstanding stability and redox properties owing to its aromaticity due to the extended π-delocalization of the electrons in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, ferrocene and its derivatives are known to participate in various organic reactions, including oxidation, hydrogenation, and cross-coupling reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 196.09 g/mol . It exhibits high chemical stability and is amenable to diverse synthetic modifications . It also displays defined and tunable redox behavior .

Scientific Research Applications

  • Dye-Sensitized Solar Cells : Ferrocenyl dithiocarbamate based d10 transition-metal complexes have been synthesized and used as co-sensitizers in dye-sensitized solar cells (DSSCs). These complexes, including the zinc complex, significantly improve the photon-to-current conversion efficiency of the cells (Yadav et al., 2016).

  • Synthesis of Deuterium-Labelled Compounds : An efficient method for the synthesis of perdeuterated ferrocene (ferrocene-d10) and its derivatives has been developed, highlighting its importance in creating labelled compounds for various applications (Evchenko, Kamounah & Schaumburg, 2005).

  • Luminescent Systems : Ferrocene and ferrocenyl derivatives, including this compound, are used in luminescent systems due to their stability under visible irradiation and ability to function as quenchers of excited states. They find applications in studying reaction mechanisms and in organized or biological media (Féry-Forgues & Delavaux‐Nicot, 2000).

  • Cancer Research : Ferrocene-based compounds, including this compound derivatives, have shown significant activity against several diseases, particularly cancer. These compounds are being actively researched for their medicinal applications (Ornelas, 2011).

  • Optical and Redox Devices : Ferrocene's chemistry has provided applications in areas such as optical and redox devices, battery materials, sensing, catalysis, and medicine. This compound, as a stable organometallic compound, contributes significantly to these applications (Astruc, 2017).

  • Electrochemical Properties : The electrochemical properties of ferrocene and its derivatives, including this compound, are critical for their use in electronic, optical, and biologically-active materials. Their role in intra-molecular electron-transfer processes is particularly noteworthy (Son et al., 2009).

  • Molecular Machines : Ferrocene and its derivatives are used in the development of non-interlocked synthetic molecular machine systems due to their chemical robustness and reversible redox properties (Scottwell & Crowley, 2016).

  • NMR Investigations : this compound has been studied using NMR techniques, providing insights into the properties of molecular crystalline materials and their applications in various fields (Shabanova, Schaumburg & Kamounah, 2003).

  • Nonlinear Optical Properties : Research on this compound has contributed to understanding the nonlinear optical properties of certain compounds, which are essential for telecommunications and other optoelectronic applications (Senthilkumar et al., 2017).

Safety and Hazards

Ferrocene, the parent compound of Ferrocene-D10, may be harmful if swallowed and may cause liver damage and blood abnormalities. It may also cause eye, skin, and respiratory tract irritation. Chronic exposure may result in kidney and lung damage .

Future Directions

Ferrocene and its derivatives, including Ferrocene-D10, have many potential applications in diverse scientific disciplines. They are used in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The research activity focused on ferrocene compounds is expected to continue in the future, yielding more attractive results in terms of both novelty and function .

Biochemical Analysis

Biochemical Properties

Ferrocene-D10, like its parent compound ferrocene, exhibits excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states . These properties make it a potential redox medium that promotes electron transfer rates, thereby enhancing reaction kinetics and electrochemical responses .

Cellular Effects

Ferrocene and its derivatives have been shown to interact with DNA and have been considered as potential DNA topoisomerase inhibitors .

Molecular Mechanism

Ferrocene and its derivatives are known to undergo many reactions characteristic of aromatic compounds . The robustness of the compound is attributed to the extended π-delocalization of the electrons in the molecule .

Temporal Effects in Laboratory Settings

Ferrocene and its derivatives are known for their stability . The rate of radical trapping by ferrocene was found to be enhanced in liposomes relative to a nonpolar solvent .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of this compound in animal models. Ferrocene-based compounds have been used in various biological applications, suggesting potential for in vivo studies .

Metabolic Pathways

Ferrocene and its derivatives have been associated with the process of ferroptosis, a form of programmed cell death that involves lipid metabolism, reactive oxygen species biology, and iron regulation .

Transport and Distribution

Ferrocene and its derivatives are known to exhibit attractive properties such as high chemical and thermal stability, low relative mass, and solubility in common organic solvents .

Subcellular Localization

Ferrocene and its derivatives have been suggested to anchor in lipid membranes, thereby allowing them to reduce lipid hydroperoxides or trap radical intermediates in lipid peroxidation .

Properties

InChI

InChI=1S/2C5H5.Fe/c2*1-2-4-5-3-1;/h2*1-5H;/i2*1D,2D,3D,4D,5D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRHTHSZMBROSH-DQPUZLHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[2H][C]1[C]([C]([C]([C]1[2H])[2H])[2H])[2H].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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